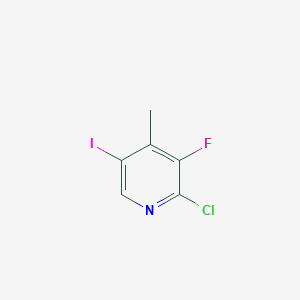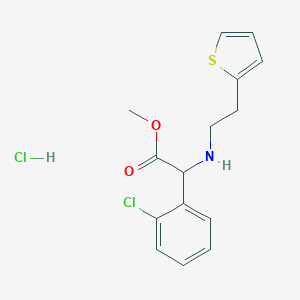
Ácido 4-Boc-amino-2,2-dimetilbutírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-amino-2,2-dimethylbutyric acid is a PROTAC linker . It is composed of alkyl chains and can be used to synthesize a range of PROTACs .
Synthesis Analysis
The synthesis of 4-Boc-amino-2,2-dimethylbutyric acid involves the use of alkyl chains . It is used as a linker in the creation of various PROTACs .Molecular Structure Analysis
The molecular structure of 4-Boc-amino-2,2-dimethylbutyric acid is represented by the formula C11H21NO4 . Its exact mass is 231.15 and its molecular weight is 231.29 .Chemical Reactions Analysis
As a PROTAC linker, 4-Boc-amino-2,2-dimethylbutyric acid plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
4-Boc-amino-2,2-dimethylbutyric acid has a molecular weight of 231.29 . Its chemical formula is C11H21NO4 . The compound is a white to off-white solid .Aplicaciones Científicas De Investigación
Modificación Estructural de Productos Naturales
Ácido 4-Boc-amino-2,2-dimetilbutírico: se utiliza en la modificación estructural de productos naturales. Al introducir aminoácidos en productos naturales, los investigadores apuntan a mejorar la solubilidad, aumentar la actividad y minimizar los efectos adversos. La estructura de este compuesto permite la creación de derivados con posibles actividades farmacológicas .
Química Verde
En la búsqueda de rutas sintéticas ecológicas, el This compound sirve como un reactivo clave para la protección BOC de las aminas. Este proceso es crucial en la química verde, ya que evita el uso de solventes y catalizadores dañinos, lo que se alinea con los principios de la tecnología sostenible .
Síntesis de Enlaces PROTAC
Este compuesto es un componente fundamental en la síntesis de PROTAC (Proteolysis Targeting Chimeras). Los PROTAC son moléculas diseñadas para degradar proteínas específicas dentro de las células, y el This compound proporciona la estructura de enlace necesaria para facilitar este proceso .
Síntesis y Desarrollo de Fármacos
La estructura química del This compound lo convierte en un bloque de construcción esencial en la síntesis de fármacos. Su grupo BOC protector es fundamental en la construcción paso a paso de moléculas complejas, que se observan a menudo en el desarrollo de nuevos productos farmacéuticos .
Moléculas Biológicamente Activas
Debido a su versatilidad, el This compound se encuentra con frecuencia en moléculas biológicamente activas. Su presencia en un compuesto puede influir significativamente en la actividad biológica, convirtiéndolo en un tema de interés en bioquímica y farmacología .
Mejorando las Propiedades Farmacológicas
Los investigadores aprovechan el This compound para mejorar las propiedades farmacológicas de los compuestos. Su incorporación puede conducir a una mejor eficacia y una menor toxicidad en los agentes terapéuticos .
Mecanismo De Acción
Target of Action
4-Boc-amino-2,2-dimethylbutyric acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of 4-Boc-amino-2,2-dimethylbutyric acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the pathways in which these proteins are involved.
Result of Action
The result of the action of 4-Boc-amino-2,2-dimethylbutyric acid is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Boc-amino-2,2-dimethylbutyric acid is involved in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of 4-Boc-amino-2,2-dimethylbutyric acid on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Boc-amino-2,2-dimethylbutyric acid is through its role as a PROTAC linker . It enables the formation of PROTACs that bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Propiedades
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVVJUXUMIAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153039-17-9 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

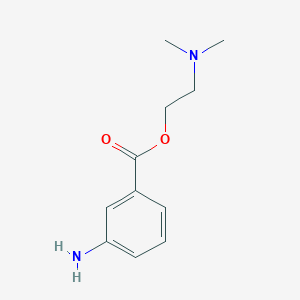
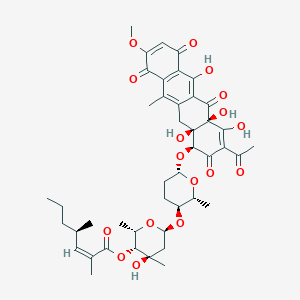

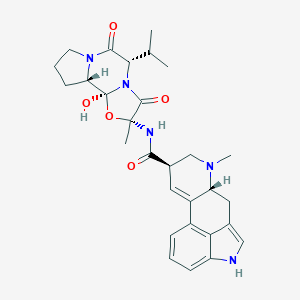
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
